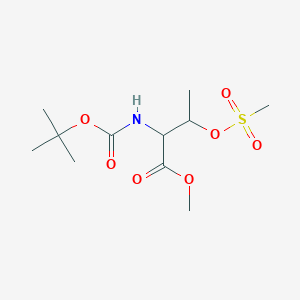![molecular formula C9H18N2O2S B7988185 (R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide](/img/structure/B7988185.png)
(R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide is a synthetic organic compound that features a butanethioamide backbone with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Thioamide: The protected amine is then reacted with a thioamide precursor, such as a thioamide ester or thioamide chloride, under appropriate conditions to form the desired butanethioamide.
Industrial Production Methods
Industrial production of ®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thioamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, borane
Substitution: Trifluoroacetic acid for Boc deprotection
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Free amines, substituted derivatives
Applications De Recherche Scientifique
®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of chiral compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals, serving as a building block for the synthesis of active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of ®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amino group can be deprotected to reveal the free amine, which can then form hydrogen bonds and electrostatic interactions with the active sites of enzymes or receptors. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanoic acid: Similar structure but with a carboxylic acid group instead of a thioamide.
®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanol: Similar structure but with an alcohol group instead of a thioamide.
®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanone: Similar structure but with a ketone group instead of a thioamide.
Uniqueness
®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity compared to its analogs with carboxylic acid, alcohol, or ketone groups. The thioamide group can participate in unique oxidation and reduction reactions, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
tert-butyl N-[(2R)-4-amino-4-sulfanylidenebutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c1-6(5-7(10)14)11-8(12)13-9(2,3)4/h6H,5H2,1-4H3,(H2,10,14)(H,11,12)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLWLAQLAPCVFC-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=S)N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=S)N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 7-bromo-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B7988102.png)
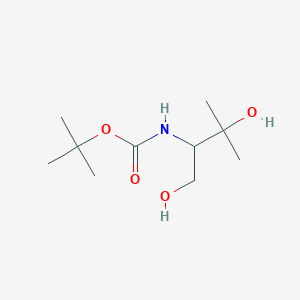
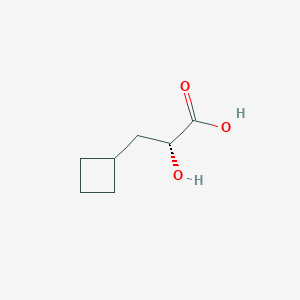
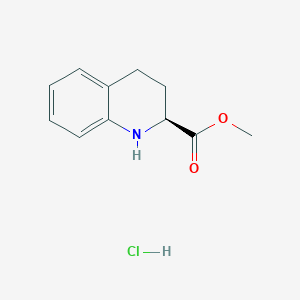

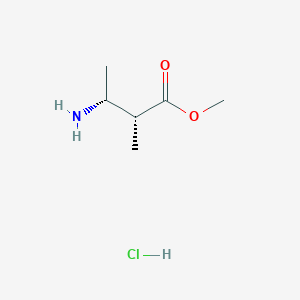
![TRANS (+/-) 1-[(TERT-BUTYL)OXYCARBONYL]-4-(2-CHLOROPHENYL)PYRROLIDINE-3-CARBOXYLIC ACID](/img/structure/B7988134.png)
![methyl (3S)-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B7988145.png)
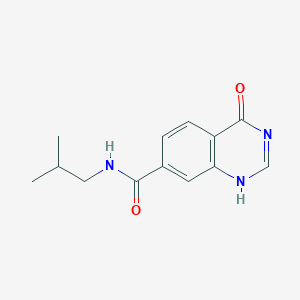
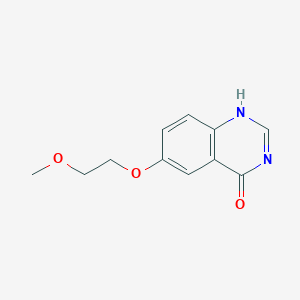
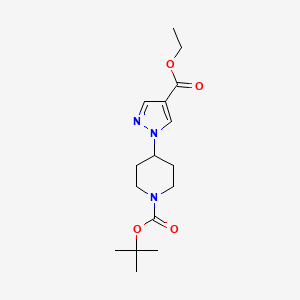

![Ethyl 2-(6-bromoh-imidazo[1,2-A]pyridin-2-YL)acetate](/img/structure/B7988178.png)
